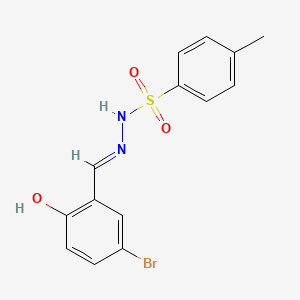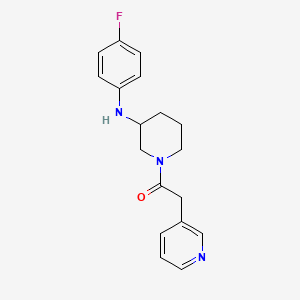![molecular formula C18H18F3N3O3 B6126276 4-nitro-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B6126276.png)
4-nitro-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as NTMT and is used in various laboratory experiments due to its unique properties.
Scientific Research Applications
NTMT has various scientific research applications. One of the significant applications of NTMT is in the field of medicinal chemistry. Researchers have been studying the compound's potential as an antipsychotic drug due to its ability to interact with dopamine and serotonin receptors in the brain. Additionally, NTMT has been used in cancer research due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of NTMT is not entirely understood. However, studies have shown that the compound interacts with various receptors in the brain, including dopamine and serotonin receptors. This interaction leads to changes in neurotransmitter levels, which may contribute to the compound's antipsychotic effects.
Biochemical and Physiological Effects:
NTMT has various biochemical and physiological effects. Studies have shown that the compound can reduce the levels of dopamine and serotonin in the brain, leading to a decrease in psychotic symptoms. Additionally, NTMT has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using NTMT in lab experiments is its ability to interact with various receptors in the brain. This property makes it a valuable tool in studying the mechanisms of various diseases. However, one of the limitations of using NTMT is its toxicity. The compound has been shown to be toxic to some cells, which may limit its use in certain experiments.
Future Directions
There are various future directions for NTMT research. One of the significant directions is in the development of new antipsychotic drugs. Researchers are studying the compound's potential as a drug to treat various psychotic disorders. Additionally, there is ongoing research on the compound's potential as a cancer treatment. Researchers are studying the compound's ability to induce apoptosis in cancer cells and developing new drugs based on its properties.
Conclusion:
In conclusion, 4-nitro-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol is a valuable compound in scientific research. Its unique properties make it a valuable tool in studying various diseases, including cancer and psychotic disorders. As research on the compound continues, it is likely that new applications and potential uses will be discovered.
Synthesis Methods
The synthesis of NTMT involves a series of chemical reactions that result in the formation of the final compound. The process starts with the reaction of 4-nitrophenol with formaldehyde and piperazine in the presence of a catalyst. This reaction produces 4-nitro-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol. The final compound is then purified using various techniques such as column chromatography and recrystallization.
properties
IUPAC Name |
4-nitro-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c19-18(20,21)14-2-1-3-15(11-14)23-8-6-22(7-9-23)12-13-10-16(24(26)27)4-5-17(13)25/h1-5,10-11,25H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPUDXBEGUWKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-Yl}methyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B6126196.png)
![7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B6126198.png)
![N-(4-ethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6126206.png)
![6-phenyl-3-[(4-phenyl-1-azepanyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6126216.png)

![3-(3,4-diethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B6126230.png)
![2-amino-7-[3-(4-methoxyphenyl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6126239.png)

![N-(4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6126249.png)

![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[3-({[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6126274.png)
![1-(1-azepanyl)-3-{2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6126277.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[methyl(3-pyridinylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6126284.png)
![2-(4-bromophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6126290.png)